Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo-
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Overview
Description
The compound seems to be a complex organic molecule. Organic molecules like this often have applications in various fields such as medicine, materials science, and chemical synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with maleic anhydride and amines in the presence of a catalyst like diphosphorus pentoxide . Another method involves the reaction of aromatic amines with acryloyl chloride .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray diffraction .
Chemical Reactions Analysis
Similar compounds have been used in reactions with alkenes . They have also been used in the synthesis of azo compounds .
Physical And Chemical Properties Analysis
The solubility of similar compounds in various solvents has been studied . The solubility data can be important for process optimization in chemical synthesis.
Scientific Research Applications
Inhibition of Carbonic Anhydrases
A study by Alafeefy et al. (2014) developed a series of sulfonamides starting from 2-oxo-N'-(4-sulfamoylphenyl)-propanehydrazonoyl chloride. These compounds were investigated as inhibitors against human and bacterial α-carbonic anhydrases. The findings suggest potential for biotechnological applications due to the effective inhibition of these enzymes, which play a significant role in various physiological processes Alafeefy et al., 2014.
Optical Storage and Photopolymerization
Research on azo polymers for reversible optical storage has shown that propanehydrazonoyl chloride derivatives can contribute to the development of materials with high photoinduced birefringence. These findings open up new possibilities for the use of such compounds in optical data storage and photonic applications Meng et al., 1996.
Synthesis of Novel Bioactive Compounds
Farghaly et al. (2015) presented a synthetic approach for a series of novel 1,3,4-thiadiazoles incorporated with thiazole moiety by reacting propanehydrazonoyl chloride derivatives. These compounds exhibited significant antimicrobial activity, indicating their potential as lead compounds for developing new antimicrobial agents Farghaly et al., 2015.
Photopolymerization Initiatives
Delzenne et al. (1970) explored the photopolymerization initiated by O-acyloximes, with propanehydrazonoyl chloride derivatives playing a crucial role in the process. This research contributes to our understanding of polymer chemistry, particularly in the context of initiating polymerization through light exposure Delzenne et al., 1970.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7-3-5-9(6-4-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUGRZADBSQNJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377954 |
Source
|
Record name | Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- | |
CAS RN |
18440-55-6 |
Source
|
Record name | Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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